molecular formula C13H13ClN2O2 B4877892 5-(3-chlorophenyl)-N-propyl-3-isoxazolecarboxamide

5-(3-chlorophenyl)-N-propyl-3-isoxazolecarboxamide

Cat. No. B4877892
M. Wt: 264.71 g/mol
InChI Key: ZINHYOFRMJWUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chlorophenyl)-N-propyl-3-isoxazolecarboxamide (known as CPP) is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain.

Mechanism of Action

CPP acts as a competitive antagonist of the 5-(3-chlorophenyl)-N-propyl-3-isoxazolecarboxamide receptor, binding to the receptor site and preventing the activation of the receptor by glutamate. This results in a reduction in the influx of calcium ions into the cell, which is a key event in the excitotoxicity that occurs in various neurological disorders.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects, including the reduction of glutamate-induced excitotoxicity, the modulation of synaptic plasticity, and the inhibition of long-term potentiation (LTP) in the hippocampus. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPP in lab experiments is its high potency and specificity as an 5-(3-chlorophenyl)-N-propyl-3-isoxazolecarboxamide receptor antagonist. This allows for precise control over the inhibition of 5-(3-chlorophenyl)-N-propyl-3-isoxazolecarboxamide receptor activity, which is crucial for studying the role of these receptors in various physiological and pathological processes. However, one limitation of CPP is its relatively short half-life, which requires frequent dosing in animal experiments.

Future Directions

There are several potential future directions for research involving CPP, including the development of more potent and longer-lasting 5-(3-chlorophenyl)-N-propyl-3-isoxazolecarboxamide receptor antagonists, the investigation of the role of 5-(3-chlorophenyl)-N-propyl-3-isoxazolecarboxamide receptors in synaptic plasticity and learning and memory processes, and the exploration of the potential therapeutic applications of 5-(3-chlorophenyl)-N-propyl-3-isoxazolecarboxamide receptor antagonists in the treatment of various neurological disorders. Additionally, more research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of CPP and other 5-(3-chlorophenyl)-N-propyl-3-isoxazolecarboxamide receptor antagonists.

Scientific Research Applications

CPP has been widely used in scientific research to study the role of 5-(3-chlorophenyl)-N-propyl-3-isoxazolecarboxamide receptors in various physiological and pathological processes. It has been shown to be effective in reducing glutamate-induced neurotoxicity, which is associated with several neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-(3-chlorophenyl)-N-propyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-2-6-15-13(17)11-8-12(18-16-11)9-4-3-5-10(14)7-9/h3-5,7-8H,2,6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINHYOFRMJWUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NOC(=C1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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